![molecular formula C21H25NO2 B3940523 N-(1-methyl-2-phenylethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B3940523.png)
N-(1-methyl-2-phenylethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
Overview
Description
N-(1-methyl-2-phenylethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide, also known as MP-10, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MP-10 is a derivative of the natural product tetrahydropyran, and its unique chemical structure has led to its investigation in several areas of research.
Mechanism of Action
The mechanism of action of N-(1-methyl-2-phenylethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is not fully understood, but it is believed to act on several different targets in the body. It has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer, as well as modulate the activity of certain receptors in the body.
Biochemical and Physiological Effects
Studies have shown that N-(1-methyl-2-phenylethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide can exert several biochemical and physiological effects in the body. It has been shown to inhibit the production of certain inflammatory cytokines, which play a role in the development of various diseases. N-(1-methyl-2-phenylethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-methyl-2-phenylethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide in lab experiments is its synthetic nature, which allows for precise control over its chemical structure. This can be useful in studying the effects of specific chemical modifications on its activity. One limitation of using N-(1-methyl-2-phenylethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on N-(1-methyl-2-phenylethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide. One area of interest is its potential use as a therapeutic agent for the treatment of inflammatory diseases and cancer. Further studies are needed to fully understand its mechanism of action and optimize its activity for these applications. Additionally, N-(1-methyl-2-phenylethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide may have applications in other areas of research, such as drug discovery and chemical biology. Further investigation into its potential uses in these areas may yield new insights into its activity and potential applications.
Scientific Research Applications
N-(1-methyl-2-phenylethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has been investigated for its potential applications in several areas of scientific research. One area of interest is its potential use as a therapeutic agent for the treatment of various diseases. N-(1-methyl-2-phenylethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.
properties
IUPAC Name |
4-phenyl-N-(1-phenylpropan-2-yl)oxane-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-17(16-18-8-4-2-5-9-18)22-20(23)21(12-14-24-15-13-21)19-10-6-3-7-11-19/h2-11,17H,12-16H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYHTFNRKURGIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC(=O)C2(CCOCC2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-tetrahydro-pyran-4-carboxylic acid (1-methyl-2-phenyl-ethyl)-amide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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